4-nitro-N-(prop-2-en-1-yl)-1H-pyrazole-1-carboxamide
Description
N-ALLYL-4-NITRO-1H-PYRAZOLE-1-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C7H8N4O3 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-nitro-N-prop-2-enylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H8N4O3/c1-2-3-8-7(12)10-5-6(4-9-10)11(13)14/h2,4-5H,1,3H2,(H,8,12) |
InChI Key |
BMBPKDIFOIHFPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)N1C=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-4-NITRO-1H-PYRAZOLE-1-CARBOXAMIDE typically involves the reaction of 4-nitro-1H-pyrazole with allyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, and the product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-4-NITRO-1H-PYRAZOLE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 4-amino-1H-pyrazole-1-carboxamide.
Substitution: Various N-substituted pyrazole derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-ALLYL-4-NITRO-1H-PYRAZOLE-1-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole: Shares the nitro-pyrazole core but lacks the allyl and carboxamide groups.
N-Allyl-1H-pyrazole: Contains the allyl group but lacks the nitro and carboxamide groups.
4-Amino-1H-pyrazole-1-carboxamide: A reduction product of N-ALLYL-4-NITRO-1H-PYRAZOLE-1-CARBOXAMIDE.
Uniqueness
N-ALLYL-4-NITRO-1H-PYRAZOLE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
